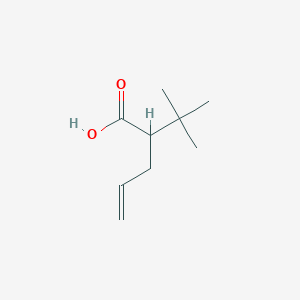

2-Tert-butylpent-4-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Tert-butylpent-4-enoic acid is a chemical compound with the CAS Number: 25015-42-3 . It has a molecular weight of 156.22 and its IUPAC name is 2-tert-butyl-4-pentenoic acid . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 2-Tert-butylpent-4-enoic acid is1S/C9H16O2/c1-5-6-7(8(10)11)9(2,3)4/h5,7H,1,6H2,2-4H3,(H,10,11) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

2-Tert-butylpent-4-enoic acid is a powder . It has a molecular weight of 156.22 and its IUPAC name is 2-tert-butyl-4-pentenoic acid . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Catalytic Asymmetric Synthesis

Research has shown the effectiveness of chiral catalysts in enantioselective α-aminations, where compounds related to "2-Tert-butylpent-4-enoic acid" have been utilized as substrates or components of the catalyst system. For instance, the enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) has been reported as an effective hydrogen bond donor catalyst for additions of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate, illustrating the role of tert-butyl groups in achieving high yields and enantiomeric excesses in the synthesis of complex organic molecules (Kumar, Ghosh, & Gladysz, 2016).

Chiral Auxiliary and Synthesis of Amino Acids

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, showcasing the importance of tert-butyl groups in stereocontrolled organic synthesis. This compound facilitated the preparation of 2-methyl-3-phenylpropanoic acid and other derivatives through dipeptide synthesis, highlighting its utility in creating complex molecular architectures with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

Asymmetric Oxidation and Sulfinyl Compound Synthesis

The first example of the catalytic asymmetric oxidation of tert-butyl disulfide has been described, leading to the synthesis of tert-butanesulfinamides and tert-butyl sulfoxides. This research underscores the pivotal role of tert-butyl groups in mediating asymmetric transformations and generating chiral compounds with significant enantiomeric excess, useful in various synthetic applications (Cogan et al., 1998).

Materials Science and Nanotechnology

In the realm of materials science, compounds bearing tert-butyl groups have been explored for their potential in creating advanced materials. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells has shown to significantly enhance their performance, demonstrating the impact of tert-butyl derivatives on the electronic properties and efficiency of photovoltaic devices (Boschloo, Häggman, & Hagfeldt, 2006).

Safety and Hazards

The safety information for 2-Tert-butylpent-4-enoic acid includes several hazard statements: H315, H318, H335 . These codes indicate that the compound can cause skin irritation, eye damage, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name |

2-tert-butylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-6-7(8(10)11)9(2,3)4/h5,7H,1,6H2,2-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDQHACGSZQURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylpent-4-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)

amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)

![3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2729805.png)